molecular formula C12H11NO4 B1627587 Methyl 1-acetyl-2-oxoindoline-5-carboxylate CAS No. 247082-83-3

Methyl 1-acetyl-2-oxoindoline-5-carboxylate

Cat. No.: B1627587
CAS No.: 247082-83-3
M. Wt: 233.22 g/mol
InChI Key: PLXLACUZTXRZJP-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-2-oxoindoline-5-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Enzyme Inhibition and Biochemical Research

  • Methyl 1-acetyl-2-oxoindoline-5-carboxylate derivatives have been explored as inhibitors of acetylcholinesterase, an enzyme critical for nerve function. This research is significant in understanding and potentially treating conditions like Alzheimer's disease. One study found that certain derivatives, specifically 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, showed potent inhibitory activity against acetylcholinesterase, offering insights into drug design for neurodegenerative diseases (Sugimoto et al., 1995).

2. Drug Discovery and Development

  • This compound has been utilized in the synthesis of novel drugs, such as those targeting HIV-1 reverse transcriptase. Research showed that certain hybrids containing this compound demonstrated significant inhibitory activity against HIV-1 reverse transcriptase, surpassing the standard drug rilpivirine (Devale et al., 2017).

3. Chemical Synthesis and Molecular Structure

  • The compound has been a focus in the field of organic chemistry for understanding molecular structure and reactions. Studies have explored its role in various synthesis processes, leading to the development of new chemical compounds with potential therapeutic applications. For instance, research into the synthesis and reactions of similar compounds has led to the development of new carbazole and indole derivatives with potential applications in medical chemistry (Rao et al., 1999).

4. Anticancer Activity

  • This compound derivatives have been investigated for their potential anticancer properties. A study synthesizing 3-methylene-2-oxoindoline-5-carboxamide derivatives showed potent inhibitory activity against human lung adenocarcinoma cells, indicating potential as anti-lung cancer agents (Ai et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been shown to have notable cytotoxicity toward human cancer cell lines , suggesting potential targets within these cells.

Mode of Action

Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may interact with its targets to trigger programmed cell death.

Biochemical Pathways

Related compounds have been shown to affect both extrinsic and intrinsic pathways of apoptosis , suggesting that this compound may also influence these pathways.

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.

Action Environment

It is known that the compound is stable at room temperature but may decompose at high temperatures .

Properties

IUPAC Name

methyl 1-acetyl-2-oxo-3H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7(14)13-10-4-3-8(12(16)17-2)5-9(10)6-11(13)15/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXLACUZTXRZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595127
Record name Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247082-83-3
Record name Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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